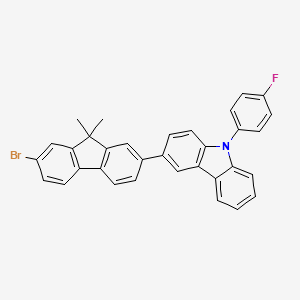
2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a t-butyl group attached to an isoindolinone core. This compound is of interest due to its potential use in medicinal chemistry and material science .
準備方法
The synthesis of 2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-substituted benzamide.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Addition of the T-Butyl Group: The t-butyl group can be introduced via alkylation reactions using t-butyl halides in the presence of a strong base.
Hydroxylation: The hydroxyl group is typically introduced through selective oxidation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques .
化学反応の分析
2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used, such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
科学的研究の応用
2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
作用機序
The mechanism of action of 2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex. These interactions can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar compounds to 2-T-Butyl-3-hydroxy-4-trifluoromethylisoindolin-1-one include:
2-T-Butyl-3-hydroxy-4-methylisoindolin-1-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-T-Butyl-3-hydroxy-4-chloroisoindolin-1-one:
2-T-Butyl-3-hydroxy-4-fluoroisoindolin-1-one: The presence of a single fluorine atom instead of a trifluoromethyl group alters its electronic properties.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical stability and biological activity compared to its analogs .
特性
IUPAC Name |
2-tert-butyl-3-hydroxy-4-(trifluoromethyl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-12(2,3)17-10(18)7-5-4-6-8(13(14,15)16)9(7)11(17)19/h4-6,11,19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZSZZYWZDKTGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CC=C2C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682137 |
Source


|
| Record name | 2-tert-Butyl-3-hydroxy-4-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-58-8 |
Source


|
| Record name | 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-4-(trifluoromethyl)-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-3-hydroxy-4-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/new.no-structure.jpg)



![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)
![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)
![6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine](/img/structure/B597358.png)
![2,3-Dihexylthieno[3,4-b]pyrazine](/img/structure/B597359.png)



